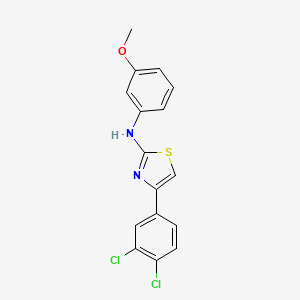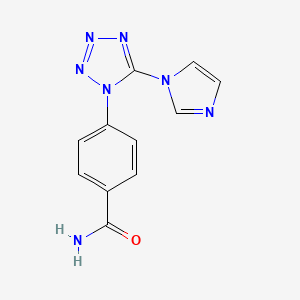![molecular formula C21H18F2N2O B11065773 1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065773.png)
1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoroanilino)-1-(3-fluorophenyl)-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is a complex organic compound characterized by the presence of fluorine atoms on both the aniline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with 3-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization and reduction reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoroanilino)-1-(3-fluorophenyl)-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-(3-Fluoroanilino)-1-(3-fluorophenyl)-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluoroanilino)-4-pyrimidinyl]-N-(3-fluorophenyl)amine
- 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
- N-[(3-Fluorophenyl)carbamothioyl]-β-alanine
Uniqueness
3-(3-Fluoroanilino)-1-(3-fluorophenyl)-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual fluorine substitution and indole core make it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18F2N2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(3-fluoroanilino)-1-(3-fluorophenyl)-5-methyl-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C21H18F2N2O/c1-13-8-9-19-18(10-13)20(24-16-6-2-4-14(22)11-16)21(26)25(19)17-7-3-5-15(23)12-17/h2-7,9,11-13,24H,8,10H2,1H3 |
InChI Key |
YNMQFDFDAJEDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C2C(=C(C(=O)N2C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11065701.png)
![(2E)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11065702.png)
methanone](/img/structure/B11065708.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11065717.png)


![2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide](/img/structure/B11065731.png)
![7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]](/img/structure/B11065743.png)
![9-nitro-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide](/img/structure/B11065748.png)
![3-Methyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11065750.png)
![N-{1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11065755.png)
![2-amino-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11065759.png)
![5-[(4-Iodophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11065760.png)
